(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Description
The compound (3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a boron-containing heterocycle with a rigid bicyclic framework and a 4-iodophenyl substituent. Its stereochemistry (3aS,4S,6S,7aR) is critical for its spatial arrangement, influencing reactivity, solubility, and biological interactions. The iodine atom introduces unique electronic and steric effects, distinguishing it from alkyl- or halogen-substituted analogs .
Properties
IUPAC Name |
(1S,2S,6R,8S)-4-(4-iodophenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BIO2/c1-15(2)10-8-13(15)16(3)14(9-10)19-17(20-16)11-4-6-12(18)7-5-11/h4-7,10,13-14H,8-9H2,1-3H3/t10-,13-,14+,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQNKARMUJKVIN-BWPSIRRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a member of the dioxaborole class of compounds known for their diverse biological activities. This article explores its biological properties based on existing research and data.
- Molecular Formula : C16H20BIO2
- Molecular Weight : 382.04 g/mol
The compound's structure includes a boron atom integrated into a dioxaborole framework, which is essential for its biological interactions.
Dioxaboroles have been studied for their ability to interact with various biological targets. The presence of the iodine atom in this specific compound may enhance its efficacy and selectivity in targeting specific proteins or enzymes involved in cellular processes.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Dioxaboroles are known to inhibit certain enzymes by forming reversible covalent bonds with active site residues.
- Modulation of Signaling Pathways : They may affect key signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. It could induce apoptosis through the modulation of signaling pathways related to cell survival.
- Antimicrobial Properties : Some dioxaboroles have shown antimicrobial activity against bacteria and fungi. The specific activity of this compound against pathogens remains to be fully characterized.
- Neuroprotective Effects : There is emerging evidence that dioxaboroles may protect neuronal cells from oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of dioxaboroles similar to the compound :
- A study published in Journal of Medicinal Chemistry demonstrated that dioxaboroles could effectively inhibit cancer cell proliferation through targeted enzymatic inhibition .
- Another research article highlighted the potential antimicrobial properties of related dioxaborole compounds against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of activity that could be explored further for this compound .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H20BIO2 |
| Molecular Weight | 382.04 g/mol |
| Anticancer Activity | Yes (cell line studies) |
| Antimicrobial Activity | Yes (preliminary findings) |
| Neuroprotective Effects | Emerging evidence |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
Key Observations :
- The 4-iodophenyl group increases molecular weight by ~158 Da compared to the butyl analog, impacting pharmacokinetics (e.g., diffusion rates).
- Halogenated analogs (Br, I) exhibit distinct electronic profiles: iodine’s polarizability enhances halogen bonding, while bromine offers intermediate reactivity .
- Alkyl substituents (butyl, isobutyl) prioritize hydrophobic interactions, making them more suitable for lipid-rich environments .
Bioactivity and Target Interactions
- Halogen Bonding: The iodine atom in the target compound may form strong interactions with protein targets (e.g., PERK kinase’s Met7 residue), enhancing inhibitory potency compared to non-halogenated analogs .
- Cluster Analysis : suggests halogenated derivatives cluster separately from alkyl analogs in bioactivity profiles, correlating with distinct modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
